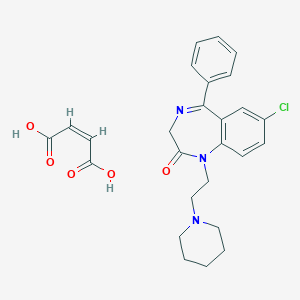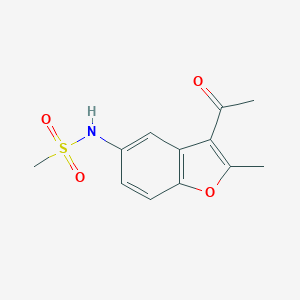![molecular formula C15H13Br2NO4S B229736 N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)
N-[(2,5-dibromophenyl)sulfonyl]phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-dibromophenyl)sulfonyl]phenylalanine, commonly known as DBSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DBSF is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the human body.
Wirkmechanismus
DBSF exerts its inhibitory effect on cysteine proteases by binding to the active site of the enzyme and blocking its activity. The sulfonyl group of DBSF forms a covalent bond with the thiol group of the cysteine residue present in the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to the inhibition of the enzyme.
Biochemical and Physiological Effects:
DBSF has been shown to have a wide range of biochemical and physiological effects. Inhibition of cysteine proteases by DBSF can lead to the accumulation of proteins in the cells, which can trigger various cellular responses such as autophagy and apoptosis. DBSF has also been shown to have anti-inflammatory effects by inhibiting the activity of enzymes that are involved in the production of inflammatory mediators such as cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DBSF has several advantages as a research tool. It is a potent and specific inhibitor of cysteine proteases, which makes it an ideal tool for studying the function of these enzymes. DBSF is also stable under a wide range of experimental conditions, which makes it easy to handle and store. However, DBSF has some limitations as well. It is a relatively expensive compound, which can limit its use in large-scale experiments. DBSF also has limited solubility in water, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
DBSF has several potential future directions for research. One area of research is the development of more potent and specific inhibitors of cysteine proteases. Another area of research is the identification of new targets for DBSF, which can help researchers understand the role of cysteine proteases in various physiological processes. DBSF can also be used in drug discovery and development, as cysteine proteases are potential targets for the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, DBSF is a potent inhibitor of cysteine proteases that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DBSF has been extensively used as a research tool to study the function of enzymes that are involved in various physiological processes. DBSF has several advantages as a research tool, but it also has some limitations. DBSF has several potential future directions for research, which can help researchers understand the role of cysteine proteases in various physiological processes and develop new therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of DBSF involves the reaction of 2,5-dibromobenzenesulfonyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable acid to obtain DBSF. The purity and yield of DBSF can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DBSF has been extensively used in scientific research as a tool to study the function of enzymes that are involved in various biochemical pathways. DBSF is a potent inhibitor of cysteine proteases, which are enzymes that play a crucial role in the degradation of proteins in the human body. By inhibiting these enzymes, DBSF can help researchers understand the role of cysteine proteases in various physiological processes such as cell death and inflammation.
Eigenschaften
Molekularformel |
C15H13Br2NO4S |
|---|---|
Molekulargewicht |
463.1 g/mol |
IUPAC-Name |
2-[(2,5-dibromophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13Br2NO4S/c16-11-6-7-12(17)14(9-11)23(21,22)18-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,18H,8H2,(H,19,20) |
InChI-Schlüssel |
AIFHWZRDUTXXBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
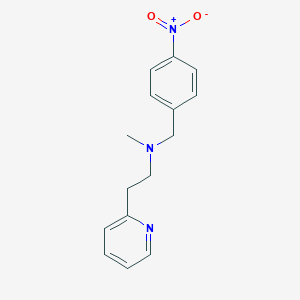
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

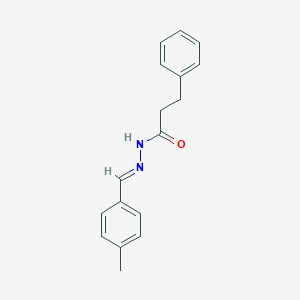
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
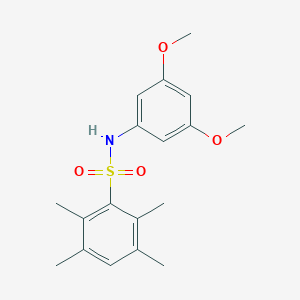
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
